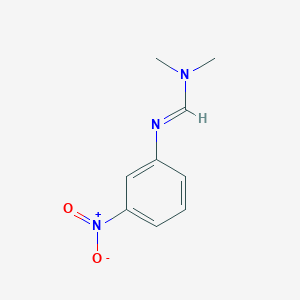
O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate is an organophosphorus compound with the molecular formula C10H12NO4PS. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate typically involves the reaction of 4-cyano-2-methoxyphenol with dimethyl phosphorochloridothioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridothioate. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to achieve high-purity products.
化学反应分析
Types of Reactions
O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphorothioate oxide.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phosphorothioate oxide derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphorothioate compounds.
科学研究应用
O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
作用机制
The mechanism of action of O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate involves the inhibition of enzymes by binding to the active site and forming a covalent bond with the enzyme’s serine residue. This results in the inactivation of the enzyme and disruption of its normal function. The compound targets enzymes involved in critical biological pathways, leading to the desired therapeutic or pesticidal effects.
相似化合物的比较
Similar Compounds
- O-(4-Cyano-2-methoxyphenyl) O,O-diethyl phosphorothioate
- 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate
Uniqueness
O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate is unique due to its specific substitution pattern and the presence of both cyano and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
3581-11-1 |
|---|---|
分子式 |
C10H12NO4PS |
分子量 |
273.25 g/mol |
IUPAC 名称 |
4-dimethoxyphosphinothioyloxy-3-methoxybenzonitrile |
InChI |
InChI=1S/C10H12NO4PS/c1-12-10-6-8(7-11)4-5-9(10)15-16(17,13-2)14-3/h4-6H,1-3H3 |
InChI 键 |
JFEUEPKNHJHJDY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C#N)OP(=S)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


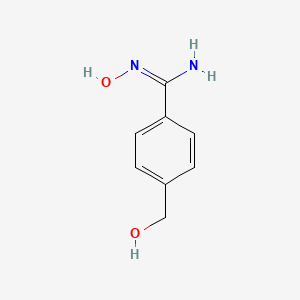
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
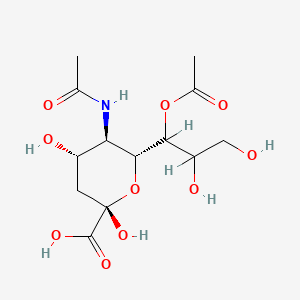
![N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide](/img/structure/B13814025.png)
![7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione](/img/structure/B13814029.png)
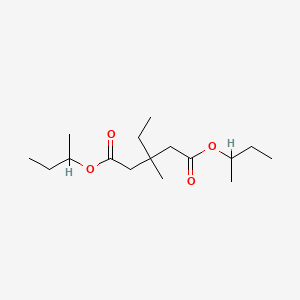
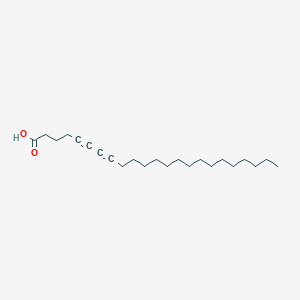
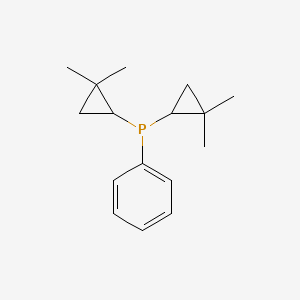
![1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)

![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)
